

# An In-depth Technical Guide to the Physical Properties of Methyl 3-aminobenzoate

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## Compound of Interest

Compound Name: Methyl 3-aminobenzoate

Cat. No.: B107801

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This technical guide provides a comprehensive overview of the core physical properties of **Methyl 3-aminobenzoate**. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for the determination of these properties are also included, offering a practical resource for laboratory professionals.

## Core Physical and Chemical Data

**Methyl 3-aminobenzoate** is an organic compound with the chemical formula  $C_8H_9NO_2$ . It is recognized as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.<sup>[1]</sup> At room temperature, it typically presents as a white to off-white or light beige to brown crystalline solid.<sup>[2][3]</sup>

## Data Presentation: Summary of Physical Properties

The quantitative physical properties of **Methyl 3-aminobenzoate** are summarized in the table below for straightforward reference and comparison.

Property	Value	References
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub>	[2][4][5]
Molecular Weight	151.16 g/mol	[2][4][5]
Appearance	White to brown crystals or chunks	[3][6]
Melting Point	49-54 °C (≥42 °C reported)	[1][2][6]
Boiling Point	281.5 °C at 760 mmHg; 170 °C at 20 mmHg	[2][3]
Density	1.232 g/cm <sup>3</sup>	[3]
Solubility	Slightly soluble in water (0.1-1%); Soluble in Deuterated Chloroform	[1][3]
Flash Point	140.4 °C	[2]
Refractive Index	1.565 (estimate: 1.5810)	[2][3]
pKa	3.64 (+1) at 25°C	[3]
LogP	1.010 (estimated)	[3]
CAS Number	4518-10-9	[2][4][7]

## Experimental Protocols

The following sections detail the standard laboratory methodologies for the determination of the key physical properties of a solid organic compound like **Methyl 3-aminobenzoate**.

### Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range is often indicative of a pure compound.

Methodology:

- **Sample Preparation:** A small amount of finely powdered **Methyl 3-aminobenzoate** is packed into a capillary tube, sealed at one end, to a height of approximately 3-4 mm.
- **Apparatus Setup:** The capillary tube is attached to a thermometer. This assembly is then placed in a heating bath apparatus, such as a Thiele tube or a digital melting point apparatus.
- **Heating:** The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.
- **Observation:** The temperature at which the substance first begins to melt (T1) and the temperature at which the substance is completely molten (T2) are recorded. The melting point is reported as the range T1-T2.

## Boiling Point Determination

For solid compounds, the boiling point is determined at reduced pressure to prevent decomposition at high temperatures.

Methodology:

- **Sample Preparation:** A small amount of **Methyl 3-aminobenzoate** is placed in a small test tube or fusion tube.
- **Capillary Inversion:** A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the sample.
- **Apparatus Setup:** The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube with paraffin oil).
- **Heating and Observation:** The apparatus is heated until a steady stream of bubbles emerges from the open end of the inverted capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point at that pressure.

## Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology:

- **Sample and Solvent Preparation:** A known mass of **Methyl 3-aminobenzoate** is weighed. A specific volume of the solvent (e.g., water, ethanol) is measured into a test tube or beaker.
- **Dissolution:** The solid is added to the solvent in small, pre-weighed portions. After each addition, the mixture is stirred or agitated thoroughly to facilitate dissolution.
- **Saturation Point:** The addition of the solid is continued until a point is reached where no more solid dissolves, and a saturated solution is formed.
- **Quantification:** The total mass of the dissolved solid is determined. Solubility is typically expressed as grams of solute per 100 mL of solvent or as a percentage. For qualitative assessment, the terms insoluble, slightly soluble, soluble, and very soluble are used.

## Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** A small amount of **Methyl 3-aminobenzoate** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.
- **Data Acquisition:** The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are then acquired.
- **Data Interpretation:** The chemical shifts, integration, and coupling patterns in the  $^1\text{H}$  NMR spectrum, and the chemical shifts in the  $^{13}\text{C}$  NMR spectrum, are analyzed to confirm the molecular structure.

Infrared (IR) Spectroscopy:

- **Sample Preparation (ATR):** A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

- **Sample Preparation (KBr Pellet):** A small amount of the sample (1-2 mg) is ground with dry potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet.
- **Data Acquisition:** The sample is placed in the IR spectrometer, and the spectrum is recorded.
- **Data Interpretation:** The absorption bands in the IR spectrum are correlated to the functional groups present in the molecule (e.g., N-H stretches, C=O stretch, aromatic C-H bends).

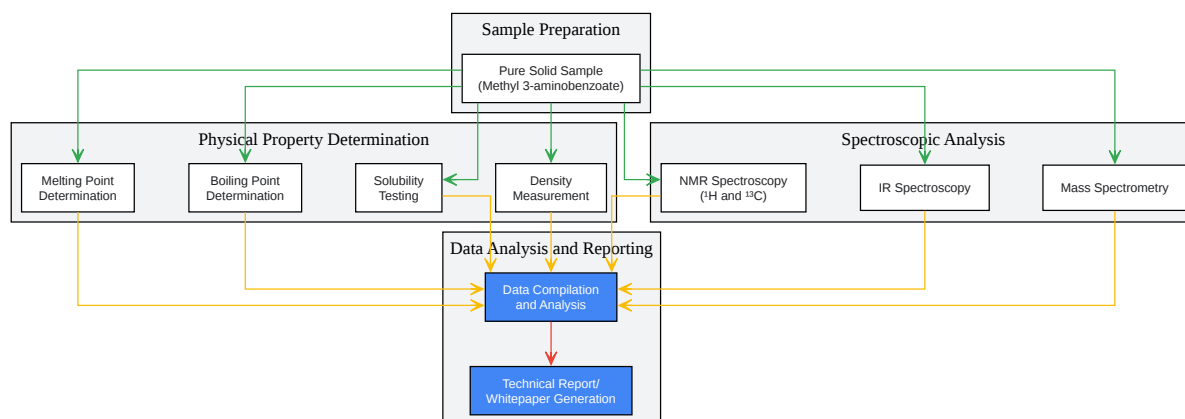
#### Mass Spectrometry (MS):

- **Sample Introduction and Ionization:** A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized, typically by electron impact (EI).
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer.
- **Detection:** The abundance of each ion is measured by a detector.
- **Data Interpretation:** The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides further structural information.

## Visualizations

### Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a solid organic compound like **Methyl 3-aminobenzoate**.



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Caption: Workflow for the physical and spectral characterization of a solid compound.

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